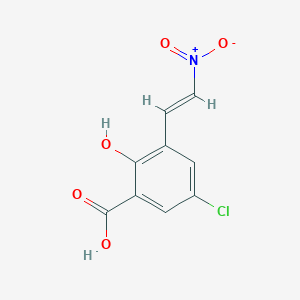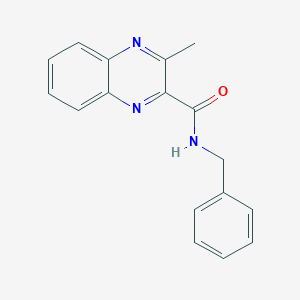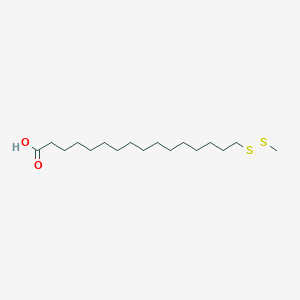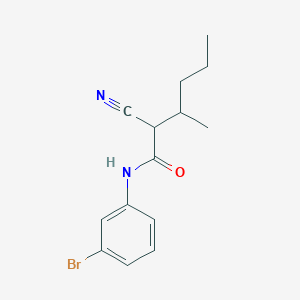
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and two nitrile groups attached to an octahydropentalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of malononitrile with substituted aldehydes and cyanoacetamide in the presence of a catalyst such as chitosan-doped calcium hydroxyapatites (CS/CaHAps). This reaction is carried out in ethanol at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and catalyst reuse, is often emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity . The nitrile groups play a crucial role in this interaction, forming thioimidate adducts with cysteine residues in the target enzymes.
Vergleich Mit ähnlichen Verbindungen
2,5-Dihydroxy-1,4-benzoquinone: Shares similar hydroxyl and carbonyl functionalities but differs in the core structure.
2,6-Diamino-4-substituted-4H-pyran-3,5-dicarbonitrile: Similar nitrile groups but with a different heterocyclic core.
Uniqueness: 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile is unique due to its octahydropentalene core, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
111717-99-8 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2,5-dihydroxy-1,3,3a,4,6,6a-hexahydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H12N2O2/c11-5-9(13)1-7-2-10(14,6-12)4-8(7)3-9/h7-8,13-14H,1-4H2 |
InChI-Schlüssel |
HRBJMEZHELKFAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(CC2CC1(C#N)O)(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)


![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)

![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)


![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)

